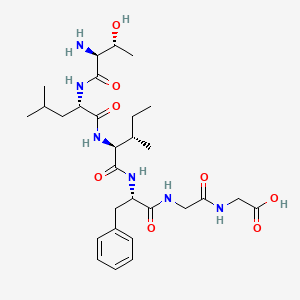
5-Bromocyclohepta-1,2,4,6-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromocyclohepta-1,2,4,6-tetraene is a chemical compound characterized by a seven-membered ring with alternating double bonds and a bromine atom attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromocyclohepta-1,2,4,6-tetraene typically involves the bromination of cyclohepta-1,2,4,6-tetraene. One common method is the addition of bromine to cyclohepta-1,2,4,6-tetraene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromocyclohepta-1,2,4,6-tetraene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the double bonds can lead to the formation of cycloheptane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of double bonds.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as cyclohepta-1,2,4,6-tetraene derivatives with different substituents.
Oxidation: Products include various oxidized forms of the original compound.
Reduction: Cycloheptane derivatives are formed upon reduction.
Applications De Recherche Scientifique
5-Bromocyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromocyclohepta-1,2,4,6-tetraene involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The conjugated double bonds in the ring structure also play a role in its chemical behavior, allowing for various reactions and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohepta-1,2,4,6-tetraene: The parent compound without the bromine atom.
5-Chlorocyclohepta-1,2,4,6-tetraene: Similar structure with a chlorine atom instead of bromine.
5-Iodocyclohepta-1,2,4,6-tetraene: Similar structure with an iodine atom instead of bromine.
Uniqueness
5-Bromocyclohepta-1,2,4,6-tetraene is unique due to the presence of the bromine atom, which influences its reactivity and potential applications. The bromine atom can participate in specific interactions, such as halogen bonding, that are not possible with other halogens like chlorine or iodine.
Propriétés
Numéro CAS |
827598-95-8 |
|---|---|
Formule moléculaire |
C7H5Br |
Poids moléculaire |
169.02 g/mol |
InChI |
InChI=1S/C7H5Br/c8-7-5-3-1-2-4-6-7/h1,3-6H |
Clé InChI |
HHFYTICDFYMMQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)

![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
![N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine](/img/structure/B14222549.png)
![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)

![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)
